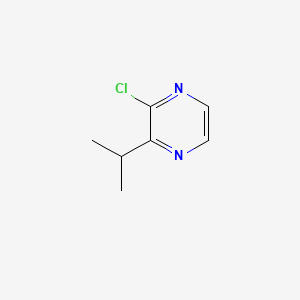

2-Chloro-3-(1-methylethyl)pyrazine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-3-propan-2-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-5(2)6-7(8)10-4-3-9-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSLPKADYHPKFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30206376 | |

| Record name | 2-Chloro-3-(1-methylethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57674-20-1 | |

| Record name | 2-Chloro-3-(1-methylethyl)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57674-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-isopropylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057674201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-3-(1-methylethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-(1-methylethyl)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-3-ISOPROPYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W49H9TS3ZM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Reaction Mechanisms of 2 Chloro 3 1 Methylethyl Pyrazine

Nucleophilic Aromatic Substitution (SNAr) on the Pyrazine (B50134) Ring

The presence of two electron-withdrawing nitrogen atoms in the pyrazine ring makes the system electron-deficient and thus activates it towards nucleophilic aromatic substitution (SNAr). acs.org This is a primary reaction pathway for halogenated pyrazines.

Detailed Mechanistic Pathways of Halogen Displacement

The displacement of the chlorine atom in 2-chloro-3-(1-methylethyl)pyrazine by a nucleophile generally proceeds through a two-step addition-elimination mechanism. nih.govmasterorganicchemistry.com

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine atom. This attack is facilitated by the electron-withdrawing nature of the pyrazine ring. This leads to the formation of a tetrahedral intermediate.

Formation of a Meisenheimer-like Intermediate: The intermediate formed is a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer complex or a Jackson-Meisenheimer complex. nih.govwikipedia.org In this intermediate, the negative charge is delocalized over the pyrazine ring and the nitro groups, if present. wikipedia.org

Elimination of the Leaving Group: The aromaticity of the pyrazine ring is restored by the expulsion of the chloride ion (the leaving group).

Recent studies on similar heterocyclic systems, such as 5-bromo-1,2,3-triazines, have also proposed the possibility of a concerted SNAr mechanism, where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single step, bypassing a stable intermediate. acs.org However, the stepwise mechanism involving a Meisenheimer-like intermediate is more commonly accepted for many activated aryl halides. nih.gov

Influence of Electronic and Steric Factors on Reactivity and Regioselectivity

Both electronic and steric factors significantly influence the rate and outcome of SNAr reactions on the pyrazine ring.

Electronic Effects:

Pyrazine Ring: The two nitrogen atoms in the pyrazine ring are strongly electron-withdrawing, which significantly lowers the electron density of the aromatic system. This electron deficiency is crucial for activating the ring towards nucleophilic attack. acs.org

Substituents: The nature of other substituents on the pyrazine ring can either enhance or diminish its reactivity. Electron-withdrawing groups further activate the ring, while electron-donating groups deactivate it. researchgate.net In the case of this compound, the isopropyl group is a weak electron-donating group, which might slightly decrease the reactivity compared to an unsubstituted chloropyrazine. However, the dominant activating effect of the two ring nitrogens still allows for nucleophilic substitution.

Steric Effects:

Isopropyl Group: The bulky isopropyl group at the C3 position, adjacent to the reaction center (C2), exerts a significant steric hindrance. This steric bulk can impede the approach of the nucleophile to the C2 carbon, potentially slowing down the reaction rate. acs.org The degree of steric hindrance will also depend on the size of the incoming nucleophile.

Regioselectivity: In polysubstituted pyrazines, the position of nucleophilic attack is governed by both electronic and steric factors. Nucleophiles will preferentially attack the most electron-deficient carbon that is sterically accessible. For this compound, the chlorine is the leaving group, so the attack is directed at the C2 position.

The interplay of these effects is demonstrated in studies of other heterocyclic systems. For instance, in substituted pyridazines, the addition of bulky groups can inhibit the formation of reaction complexes. nih.gov Conversely, in some SN2 reactions, the presence of bulky substituents can surprisingly lead to a release of steric repulsion in the transition state. nih.gov

Formation and Stability of Meisenheimer-like Intermediates

Meisenheimer complexes are crucial, albeit often transient, intermediates in SNAr reactions. nih.govwikipedia.org Their formation involves the addition of an electron-rich species to an electron-poor aromatic ring. nih.gov

Formation: In the reaction of this compound, the nucleophile adds to the C2 position, breaking the aromaticity and forming an anionic sp3-hybridized carbon center. This intermediate is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atoms of the pyrazine ring.

It's noteworthy that in some cases, these intermediates are stable enough to be isolated and characterized. nih.govwikipedia.org However, in many SNAr reactions, they exist as short-lived intermediates or even as transition states. researchgate.netrsc.org

Radical Reaction Pathways for Halogenated Pyrazines

Beyond polar reactions, halogenated pyrazines can also undergo transformations through radical pathways. These reactions involve intermediates with unpaired electrons and are often initiated by light, heat, or a radical initiator.

Generation and Reactivity of Pyrazine-Centered Radicals

Pyrazine-centered radicals can be generated through various methods, including the exposure of pyrazine derivatives to γ-rays. rsc.org The resulting radical cations can be of two types: n(σ)-radical cations or π-radical cations, depending on the substituents present on the pyrazine ring. rsc.org

Once formed, these pyrazine radicals are reactive species. For instance, pyrazine cation radicals have been implicated in the formation of mutagens in certain chemical reactions. nih.gov The reactivity of these radicals can be harnessed in synthetic chemistry to introduce functional groups that are difficult to install using conventional polar reactions. rsc.org The stability of these radicals can be influenced by coordination to metal centers. rsc.org

Radical-Ionic Mechanisms in Chloropyrazine Transformations

Transformations of chloropyrazines can also proceed through mechanisms that have both radical and ionic characteristics. These radical-ionic mechanisms are complex and can involve single-electron transfer (SET) processes.

An example of a related process is the radical-polar crossover (RPC) mechanism, which has been studied in copper-catalyzed C-H functionalization reactions. nih.gov In such a pathway, a carbon-centered radical is oxidized to a carbocation, which is then trapped by a nucleophile. nih.gov While not directly documented for this compound, analogous pathways could be envisaged where an initial radical event leads to the formation of a pyrazine-centered radical, which then undergoes further transformation via an ionic intermediate. The importance of reactions involving radical and radical ion intermediates is now widely recognized in organic chemistry. rsc.org

Electrophilic Reactions and Ring Transformations of Pyrazine Derivatives

The pyrazine ring is inherently electron-deficient, a characteristic that makes it resistant to electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation. thieme-connect.de This low reactivity is further compounded in acidic conditions, where the nitrogen atoms can be protonated, leading to additional deactivation of the ring. thieme-connect.deyoutube.com Electrophilic attack, when it does occur, typically happens at a nitrogen atom due to the presence of lone-pair electrons, resulting in the formation of a pyrazinium salt. youtube.comyoutube.com However, for electrophilic substitution to occur on the carbon atoms of the ring, the presence of activating (electron-donating) groups is generally required. thieme-connect.deyoutube.com In this compound, the isopropyl group at position 3 is an activating group, which could facilitate electrophilic substitution, while the chloro group at position 2 is deactivating.

Under forcing conditions, direct chlorination of alkylpyrazines at high temperatures can produce chloropyrazines. thieme-connect.de The presence of the isopropyl group in this compound suggests that further electrophilic substitution would be directed to the available carbon positions, influenced by the combined electronic effects of the existing substituents.

Ring Transformations:

Nucleophilic substitution reactions on halopyrazines can, in some instances, proceed through a ring-opening-ring-closure (ANRORC) mechanism rather than a simple addition-elimination pathway. thieme-connect.de This can lead to the formation of different heterocyclic systems, such as imidazoles. thieme-connect.de This type of transformation is a notable aspect of pyrazine chemistry, where the initial attack of a nucleophile can induce a cascade of bond cleavages and formations, resulting in a rearranged heterocyclic core. thieme-connect.dewur.nl For example, studies on other diazines have shown that reaction with nucleophiles like the amide ion can lead to ring interconversions, yielding products with a different arrangement or number of nitrogen atoms. wur.nl

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

The kinetics of pyrazine reactions have been studied in various contexts. For instance, the gas-phase oxidation of pyrazine by OH radicals has been investigated, yielding Arrhenius expressions that describe the temperature dependence of the reaction rate. researchgate.net Such studies are vital for atmospheric chemistry and understanding the persistence of these compounds in the environment. researchgate.net In synthetic chemistry, reaction conditions are optimized to achieve favorable kinetics, as seen in the microwave-assisted nucleophilic substitution of 2-chloropyrazine (B57796), where high yields were obtained in short reaction times. um.edu.my

| Nucleophile | Solvent | Temperature (°C) | Time (s) | Yield (%) |

| PhSNa | NMP | 80 | 35 | 96 |

| MeSNa | NMP | 80 | 50 | 88 |

| EtONa | NMP | 90 | 45 | 68 |

| PhONa | NMP | 100 | 50 | 69 |

This table presents data for the reaction of 2-chloropyrazine with various nucleophiles in N-methylpyrrolidone (NMP) under microwave irradiation. um.edu.my

Thermodynamic data for the parent pyrazine molecule offers a baseline for understanding its derivatives. The enthalpy of formation and combustion, as well as data on phase transitions, have been determined. nist.gov The gas-phase basicity and proton affinity of pyrazine are also known, providing a quantitative measure of the energy involved in the protonation of the nitrogen atoms. nist.gov

| Thermodynamic Quantity | Value | Units |

| Enthalpy of Fusion (ΔfusH) | 14.78 | kJ/mol |

| Enthalpy of Formation (ΔfH°gas) | 199.2 ± 1.3 | kJ/mol |

| Enthalpy of Combustion (ΔcH°liquid) | -2267.3 ± 1.2 | kJ/mol |

| Proton Affinity | 885.3 ± 8.4 | kJ/mol |

| Ionization Energy | 9.29 ± 0.01 | eV |

This table shows selected thermodynamic data for the parent compound, pyrazine. nist.govnist.gov

For instance, in the formation of pyrazines from the thermal degradation of amino acids like serine or threonine, the proposed mechanism involves several stages. nih.gov The initial decarbonylation followed by dehydration to form an α-aminocarbonyl intermediate is considered a key pathway. nih.gov The subsequent condensation of two of these intermediates forms a dihydropyrazine, which then oxidizes to the final pyrazine product. researchgate.netnih.gov In such multi-step sequences, the formation of the initial reactive intermediate or the final aromatization step can be rate-limiting.

The energetic profile of a reaction pathway maps the energy of the system as it progresses from reactants to products through transition states and intermediates. For pyrazine reactions, these profiles help to explain why certain reactions are favored over others.

The electrophilic attack on a pyrazine nitrogen is energetically more favorable than attack at a carbon atom because it does not disrupt the aromatic sextet in the transition state to the same extent. The resulting pyrazinium salt is a stable species. youtube.comyoutube.com

In contrast, electrophilic substitution on the ring must proceed through a high-energy, positively charged intermediate (a sigma complex) where the aromaticity is temporarily lost. The presence of the electron-withdrawing nitrogen atoms destabilizes this intermediate, making the activation energy for this pathway high. um.edu.mythieme-connect.de This explains the general resistance of pyrazine to such reactions.

For nucleophilic substitution on this compound, the reaction would proceed via an addition-elimination mechanism. The energetic profile would show an initial energy barrier to form the tetrahedral intermediate, followed by a smaller barrier for the expulsion of the chloride leaving group. The presence of the two ring nitrogens helps to stabilize the negative charge of the intermediate through resonance, lowering the activation energy compared to a similar reaction on a chlorobenzene (B131634) ring. thieme-connect.de

Advanced Analytical and Spectroscopic Characterization of 2 Chloro 3 1 Methylethyl Pyrazine

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy provides a detailed fingerprint of a molecule by probing its vibrational energy levels. Both FT-IR and FT-Raman spectroscopy offer complementary information for a thorough structural analysis of 2-Chloro-3-(1-methylethyl)pyrazine.

Assignment of Fundamental Vibrational Modes

The assignment of the fundamental vibrational modes of this compound is based on a combination of theoretical calculations and comparison with related pyrazine (B50134) derivatives. The pyrazine ring, being an aromatic heterocycle, exhibits characteristic vibrational modes. These include C-H stretching, C-N stretching, C-C stretching, and various in-plane and out-of-plane bending vibrations. The substitution with a chloro and an isopropyl group introduces additional vibrational modes and influences the frequencies of the pyrazine ring vibrations.

Theoretical studies on similar molecules, such as 2-methylpyrazine, have aided in the assignment of these complex vibrational spectra. For instance, the pyrazine ring stretching modes are typically observed in the 1000-1600 cm⁻¹ region. The C-H stretching vibrations of the pyrazine ring are expected in the 3000-3100 cm⁻¹ range.

Table 1: Predicted Fundamental Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3100-3000 | Aromatic C-H Stretching |

| ~2970-2870 | Aliphatic C-H Stretching (Isopropyl) |

| ~1600-1550 | Pyrazine Ring C=C and C=N Stretching |

| ~1470-1450 | CH₃ Asymmetric Bending (Isopropyl) |

| ~1385-1370 | CH₃ Symmetric Bending (Isopropyl) |

| ~1150-1000 | Pyrazine Ring Breathing/In-plane Bending |

| ~850-750 | C-Cl Stretching |

| ~800-600 | Aromatic C-H Out-of-plane Bending |

Note: The data in this table is predictive and based on theoretical calculations and analysis of analogous compounds.

Analysis of Functional Group Stretching and Bending Frequencies

The FT-IR and FT-Raman spectra of this compound are characterized by the distinct stretching and bending frequencies of its constituent functional groups.

Pyrazine Ring: The aromatic C-H stretching vibrations of the pyrazine ring typically appear as weak to medium intensity bands in the region of 3000-3100 cm⁻¹. The ring stretching vibrations, involving both C=C and C=N bonds, give rise to a series of bands in the 1400-1600 cm⁻¹ range. In-plane and out-of-plane bending vibrations of the pyrazine ring C-H bonds are expected at lower frequencies.

Isopropyl Group: The isopropyl substituent introduces characteristic aliphatic C-H stretching vibrations. These are anticipated in the 2850-3000 cm⁻¹ region, with both symmetric and asymmetric stretching modes. The bending vibrations of the methyl groups within the isopropyl substituent are also prominent, with the asymmetric and symmetric bending modes appearing around 1460 cm⁻¹ and 1380 cm⁻¹, respectively.

Spectroscopic Signatures of Isopropyl and Chloro Substituents

The presence of the isopropyl and chloro substituents on the pyrazine ring introduces distinct spectroscopic signatures. The isopropyl group is readily identified by its aliphatic C-H stretching and bending vibrations. The chloro substituent's primary signature is the strong C-Cl stretching band. Furthermore, these substituents influence the electronic distribution within the pyrazine ring, which can lead to shifts in the positions and changes in the intensities of the ring's characteristic vibrational modes compared to unsubstituted pyrazine. The electron-withdrawing nature of the chlorine atom, for instance, can affect the force constants of the adjacent C-C and C-N bonds in the ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the precise connectivity and electronic environment of each atom can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyrazine ring and the isopropyl group.

Pyrazine Ring Protons: The two protons on the pyrazine ring are in different chemical environments and are expected to appear as two distinct signals in the aromatic region, likely between δ 8.0 and 8.5 ppm. These protons will exhibit a small coupling to each other (ortho-coupling).

Isopropyl Group Protons: The isopropyl group will give rise to two signals. The methine proton (-CH) will appear as a septet due to coupling with the six equivalent methyl protons. Its chemical shift is expected to be in the range of δ 3.0-4.0 ppm, shifted downfield due to the influence of the aromatic ring. The six methyl protons (-CH₃) are chemically equivalent and will appear as a doublet, coupled to the methine proton, with a chemical shift typically in the range of δ 1.2-1.5 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazine H-5 | ~8.2-8.4 | d |

| Pyrazine H-6 | ~8.1-8.3 | d |

| Isopropyl CH | ~3.2-3.6 | sept |

| Isopropyl CH₃ | ~1.3-1.5 | d |

Note: The data in this table is predictive and based on the analysis of analogous compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, five distinct carbon signals are expected in a proton-decoupled spectrum.

Pyrazine Ring Carbons: The four carbon atoms of the pyrazine ring are in unique chemical environments. The carbon atom bonded to the chlorine (C-2) and the carbon bonded to the isopropyl group (C-3) are expected to be significantly deshielded and appear at lower field. The other two pyrazine carbons (C-5 and C-6) will resonate at higher field in the aromatic region.

Isopropyl Group Carbons: The isopropyl group will show two signals. The methine carbon (-CH) will appear at a higher chemical shift than the two equivalent methyl carbons (-CH₃).

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyrazine) | ~150-155 |

| C-3 (Pyrazine) | ~155-160 |

| C-5 (Pyrazine) | ~140-145 |

| C-6 (Pyrazine) | ~138-142 |

| CH (Isopropyl) | ~30-35 |

| CH₃ (Isopropyl) | ~20-25 |

Note: The data in this table is predictive and based on the analysis of analogous compounds.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Nitrogen Atom Environments

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for probing the electronic environment of nitrogen atoms within a molecule. Due to the low natural abundance (0.37%) and smaller gyromagnetic ratio of the ¹⁵N nucleus, this technique is less sensitive than proton (¹H) or carbon-13 (¹³C) NMR. nih.gov However, it provides invaluable information about the two distinct nitrogen atoms in the pyrazine ring of this compound.

The chemical shifts of the pyrazine nitrogen atoms are highly sensitive to the nature and position of the substituents on the ring. researchgate.netmdpi.com For this compound, two separate ¹⁵N signals are expected, corresponding to N1 and N4. The nitrogen atom N4, situated between the chloro and isopropyl groups, is expected to resonate at a different frequency compared to N1, which is adjacent to a proton and the isopropyl-substituted carbon. The electron-withdrawing nature of the chlorine atom and the electron-donating effect of the isopropyl group will influence the shielding of the nearby nitrogen atoms. Pyridine-like nitrogen atoms typically resonate in a specific region of the ¹⁵N NMR spectrum. science-and-fun.de

Table 1: Expected ¹⁵N NMR Chemical Shift Ranges for Nitrogen Atoms in Substituted Pyrazines.

| Nitrogen Environment | Typical Chemical Shift Range (ppm, relative to CH₃NO₂) |

|---|---|

| Pyridine-like Nitrogen | 230 to 330 |

This interactive table provides a general reference for expected ¹⁵N chemical shifts. Actual values for this compound would require experimental determination.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu For this compound, a cross-peak would be observed between the methine proton and the methyl protons of the isopropyl group, confirming their connectivity. A correlation would also be expected between the two aromatic protons on the pyrazine ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). libretexts.orgcolumbia.edu It allows for the unambiguous assignment of each carbon signal to its attached proton. For instance, the methine carbon of the isopropyl group would show a correlation to the methine proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. libretexts.orgcolumbia.edu It is instrumental in piecing together the molecular skeleton. Key HMBC correlations would include:

The methine proton of the isopropyl group correlating to the C3 carbon of the pyrazine ring.

The methyl protons of the isopropyl group correlating to the methine carbon and the C3 carbon.

The aromatic protons correlating to multiple carbons within the pyrazine ring.

Table 2: Predicted 2D NMR Correlations for this compound.

| Proton (¹H) Signal | COSY Correlation (¹H) | HSQC/HMQC Correlation (¹³C) | HMBC Correlations (¹³C) |

|---|---|---|---|

| Pyrazine-H | Pyrazine-H | Corresponding Pyrazine-C | Other Pyrazine Ring Carbons, C(isopropyl) |

| Isopropyl-CH | Isopropyl-CH₃ | Isopropyl-CH | C3 of Pyrazine, Isopropyl-CH₃ |

This interactive table illustrates the expected connectivity patterns that would be observed in 2D NMR spectra, confirming the substitution pattern of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. wikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas chromatography-mass spectrometry (GC-MS) is the method of choice for analyzing volatile compounds like alkylpyrazines. openagrar.deresearchgate.net In this technique, the compound is first separated from other components in a mixture by gas chromatography based on its boiling point and interaction with the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum serves as a chemical fingerprint. For this compound, the GC chromatogram would show a characteristic retention time under specific column and temperature conditions, which can be used for identification when compared to a standard. The mass spectrum would show a molecular ion peak corresponding to its molecular weight, confirming its identity. This technique is also highly effective for assessing the purity of a sample.

High-Resolution Mass Spectrometry for Exact Mass Determination

While standard GC-MS provides nominal mass, high-resolution mass spectrometry (HRMS) can measure the mass of an ion with very high accuracy (typically to four or five decimal places). This allows for the determination of the elemental composition of the molecule. imist.ma For this compound (C₇H₉ClN₂), the theoretical exact mass of the molecular ion can be calculated.

Table 3: Calculated Exact Mass for the Molecular Ion of this compound.

| Isotope | Atomic Mass (Da) |

|---|---|

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ³⁵Cl | 34.968853 |

| ¹⁴N | 14.003074 |

| Calculated Exact Mass [M]⁺ for C₇H₉³⁵ClN₂ | 156.045427 |

| Calculated Exact Mass [M+2]⁺ for C₇H₉³⁷ClN₂ | 158.042477 |

This interactive table shows the calculation of the monoisotopic mass. The presence of chlorine results in a characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity of approximately one-third that of the [M]⁺ peak, which is a key identifying feature.

Fragmentation Pathway Analysis for Structural Insights

Electron ionization (EI) mass spectrometry typically causes the molecular ion to fragment in a predictable manner, providing valuable structural information. wikipedia.orguni-saarland.de The analysis of these fragmentation patterns helps to confirm the arrangement of atoms within the molecule. researchgate.net

For this compound, the fragmentation is expected to be initiated by the loss of various groups. miamioh.edu A primary fragmentation pathway would likely involve the cleavage of the C-C bond adjacent to the pyrazine ring (α-cleavage), leading to the loss of a methyl radical (•CH₃) from the isopropyl group. This would result in a stable, resonance-delocalized cation. Other possible fragmentations include the loss of the entire isopropyl group, a chlorine atom, or the cleavage of the pyrazine ring itself. whitman.edu

Table 4: Plausible Mass Spectral Fragments for this compound.

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 156/158 | [C₇H₉ClN₂]⁺ | Molecular Ion ([M]⁺ and [M+2]⁺) |

| 141/143 | [C₆H₆ClN₂]⁺ | Loss of a methyl radical (•CH₃) |

| 121 | [C₆H₆N₂]⁺ | Loss of a chlorine radical (•Cl) from the [M-CH₃]⁺ fragment |

This interactive table outlines the expected major fragments and their corresponding mass-to-charge ratios, which would be used to confirm the structure.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com Although a crystal structure for this compound specifically is not publicly available, analysis of related substituted pyrazine structures provides insight into the expected molecular geometry. iucr.orgnih.govresearchgate.netiucr.org

The technique involves directing X-rays onto a single crystal of the compound. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsion angles can be determined with high precision. rsc.org

For this compound, the pyrazine ring is expected to be essentially planar. X-ray analysis would confirm the substitution pattern and provide precise measurements of the C-N, C-C, and C-Cl bond lengths and the angles within the ring and involving the substituents. Furthermore, it would reveal how the molecules pack in the crystal lattice, detailing any intermolecular interactions such as C-H···N hydrogen bonds or π–π stacking, which influence the physical properties of the solid. iucr.orgnih.gov

Table 5: Typical Bond Lengths and Angles in Substituted Pyrazine Rings.

| Bond/Angle | Typical Value |

|---|---|

| C-N bond length | ~1.33 - 1.34 Å |

| C-C bond length (in ring) | ~1.38 - 1.40 Å |

| C-Cl bond length | ~1.73 - 1.75 Å |

| C-N-C bond angle | ~116° - 117° |

This interactive table presents typical geometric parameters observed in the crystal structures of similar pyrazine derivatives, providing an expectation for the solid-state structure of the title compound.

Chromatographic Techniques for Separation and Quantification

The separation and quantification of this compound and related alkylpyrazines are predominantly achieved through chromatographic methods. Gas chromatography is widely employed for the analysis of these volatile compounds, while high-performance liquid chromatography serves as a valuable tool for purity assessment and isolation.

Gas Chromatography (GC) with Retention Indices for Alkylpyrazines

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a primary analytical technique for the characterization of alkylpyrazines. Due to their volatility, these compounds are well-suited for GC analysis. However, a significant challenge in the analysis of alkylpyrazines is that many positional isomers exhibit very similar mass spectra, which can make unambiguous identification based on mass spectral data alone difficult. tut.ac.jp

To overcome this limitation, gas chromatographic retention indices (RIs) are employed as a crucial tool for the definitive identification of alkylpyrazine isomers. tut.ac.jp The retention index is a measure of where a compound elutes in relation to a series of n-alkane standards. It is a more reproducible parameter than retention time alone, as it is less susceptible to variations in chromatographic conditions such as temperature, flow rate, and column aging.

The Kovats retention index system is commonly used for both isothermal and temperature-programmed GC analyses. For temperature-programmed analyses, the retention index is calculated using the formula proposed by Van den Dool and Kratz. The retention index of a compound is dependent on its structural characteristics and the polarity of the GC stationary phase. Therefore, by comparing the experimentally determined retention indices of an unknown pyrazine with published or in-house generated databases of retention indices for a specific stationary phase, a more confident identification can be made.

| Compound Name | Structure | Stationary Phase | Retention Index |

| 2-Chloro-3-ethylpyrazine | OV-101 | 1044 pherobase.com | |

| 2-Chloro-3-isobutylpyrazine | OV-101 | 1187 pherobase.com | |

| 2-Methyl-3-isopropylpyrazine | Polar (temperature ramp) | 1362 nist.gov | |

| 2-Isopropyl-3-methoxypyrazine | Standard non-polar | 1080, 1089, 1081, 1076, 1092, 1083, 1077, 1078 nih.gov |

This table is interactive. Users can sort the data by clicking on the column headers.

The data indicates that the retention index of alkylpyrazines is influenced by the nature of the alkyl substituent and other functional groups on the pyrazine ring. The use of different stationary phases, such as the non-polar OV-101 and polar phases, will also significantly affect the retention index.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Isolation

While gas chromatography is the more common technique for the analysis of volatile pyrazines, high-performance liquid chromatography (HPLC) offers a valuable alternative for the separation, quantification, and isolation of these compounds, particularly for assessing purity. tut.ac.jpnih.gov HPLC is especially useful for less volatile or thermally labile pyrazine derivatives that may not be suitable for GC analysis.

Reversed-phase HPLC is a frequently employed mode for the separation of pyrazines. In this technique, a non-polar stationary phase (such as C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile or methanol. tut.ac.jp The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The elution order is generally dependent on the polarity of the compounds, with more polar compounds eluting earlier.

For the analysis of this compound, a reversed-phase HPLC method would likely involve a C18 column with a mobile phase gradient of water and acetonitrile to ensure adequate separation from potential impurities. Detection is commonly achieved using an ultraviolet (UV) or photodiode array (PDA) detector, as the pyrazine ring exhibits UV absorbance. tut.ac.jpnih.gov

HPLC can also be utilized for preparative-scale isolation of this compound. By scaling up the chromatographic conditions used for analytical separations, larger quantities of the compound can be purified from a mixture. This is particularly useful for obtaining high-purity standards for reference and further research. The collected fractions containing the purified compound can be concentrated to yield the isolated product.

The following table summarizes typical HPLC conditions that could be adapted for the analysis and purification of this compound.

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient tut.ac.jp |

| Detector | UV or Photodiode Array (PDA) tut.ac.jpnih.gov |

| Flow Rate | Typically 0.5 - 2.0 mL/min |

| Temperature | Ambient or controlled |

This table is interactive. Users can sort the data by clicking on the column headers.

For enhanced sensitivity and specificity, especially in complex matrices, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS). nih.gov This powerful technique allows for the selective detection and quantification of the target compound at very low concentrations.

Theoretical and Computational Chemistry Studies on 2 Chloro 3 1 Methylethyl Pyrazine

Quantum Mechanical (QM) Approaches

Quantum mechanics forms the fundamental basis for modern computational chemistry techniques used to study molecules like 2-Chloro-3-(1-methylethyl)pyrazine. These approaches model the behavior of electrons and nuclei to predict molecular properties.

Density Functional Theory (DFT) has become a prevalent method for studying the electronic structure of pyrazine (B50134) derivatives due to its favorable balance of computational cost and accuracy. researchgate.netrsc.org This approach calculates the total energy of a system based on its electron density, rather than the complex many-electron wavefunction. DFT methods, such as those employing the B3LYP hybrid functional, are widely used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties. rsc.orgresearchgate.netmostwiedzy.pl

For pyrazine derivatives, DFT calculations are instrumental in understanding their ground state properties. semanticscholar.org For instance, studies on related molecules have used DFT to determine optimized geometries, total energies, and the distribution of electrons within the molecule. rsc.orgsemanticscholar.org The choice of basis set, such as 6-31G(d,p) or 6-311++G**, is crucial for obtaining reliable results, with larger basis sets generally providing higher accuracy. rsc.orgmostwiedzy.pl DFT simulations offer atomic-level insights into how inhibitors interact with metal surfaces, by evaluating parameters like adsorption energies and charge transfer. researchgate.net These calculations can elucidate the relationship between a molecule's electronic structure and its observed chemical behavior. nih.gov

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties, albeit at a greater computational expense. mostwiedzy.pl

In the context of pyrazine and its derivatives, ab initio calculations have been used to obtain highly accurate molecular energies and to study complex phenomena like excited states and non-adiabatic transitions. nih.govresearchgate.net For example, ab initio molecular electrostatic potential maps have been calculated to understand the binding of pyrazine-containing analogs to biological channels. nih.gov While computationally intensive, these high-level calculations provide benchmark data that can be used to validate the results from more cost-effective methods like DFT.

Molecular Geometry Optimization and Conformational Analysis

Theoretical methods are essential for determining the most stable three-dimensional arrangement of atoms in this compound. Molecular geometry optimization is a computational process that locates the minimum energy structure on the potential energy surface. For pyrazine derivatives, DFT methods, often with the B3LYP functional, are commonly employed to find the optimized bond lengths, bond angles, and dihedral angles. researchgate.netsemanticscholar.org

The presence of the flexible isopropyl group necessitates a conformational analysis to identify the most stable rotamer(s). This involves calculating the energy of the molecule as the dihedral angle defining the orientation of the isopropyl group is systematically rotated. The resulting potential energy scan reveals the global and local energy minima, corresponding to the most stable and metastable conformations, respectively. The optimized geometry for pyrazine itself is planar. mostwiedzy.pl In substituted pyrazines, the planarity of the ring is generally maintained, but the substituents will adopt specific low-energy orientations.

Table 1: Representative Optimized Geometrical Parameters for Pyrazine (Note: This table shows calculated values for the parent pyrazine molecule as a reference, as specific experimental or high-level theoretical data for this compound is not readily available in the cited literature.)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-N | 1.334 | |

| C-C | 1.393 | |

| C-H | 1.082 | |

| C-N-C | 116.8 | |

| N-C-C | 121.6 | |

| H-C-N | 116.1 | |

| H-C-C | 122.3 |

Source: Data adapted from DFT/B3LYP level calculations on pyrazine. researchgate.net

Analysis of Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule govern its reactivity. Computational methods provide key descriptors that help in predicting how this compound will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a central concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy of the HOMO (EHOMO) is related to the ionization potential, while the energy of the LUMO (ELUMO) is related to the electron affinity. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small energy gap indicates that a molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. nih.govmdpi.com For various pyrazine derivatives, DFT calculations have been used to compute the HOMO and LUMO energies and analyze how substituents affect the energy gap and the spatial distribution of these orbitals. nih.govresearchgate.net

Table 2: Calculated Frontier Orbital Energies and Related Reactivity Descriptors (Note: The values below are illustrative, based on general findings for substituted aromatic heterocycles, and would need to be specifically calculated for this compound.)

| Parameter | Symbol | Formula | Typical Value Range (eV) |

| HOMO Energy | EHOMO | - | -6.0 to -9.0 |

| LUMO Energy | ELUMO | - | -1.0 to -3.0 |

| Energy Gap | ΔE | ELUMO - EHOMO | 3.0 to 6.0 |

| Electronegativity | χ | -½ (ELUMO + EHOMO) | 3.5 to 6.0 |

| Chemical Hardness | η | ½ (ELUMO - EHOMO) | 1.5 to 3.0 |

Source: Conceptual framework based on DFT studies of related organic molecules. aimspress.commdpi.com

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution in a molecule and is a powerful tool for predicting sites of electrophilic and nucleophilic attack. nih.gov The MEP is mapped onto the electron density surface, with different colors indicating different potential values.

Typically, regions of negative electrostatic potential (colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. In pyrazine derivatives, these regions are usually located around the electronegative nitrogen atoms. nih.govresearchgate.net Regions of positive electrostatic potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack; these are often found around hydrogen atoms. nih.govnih.gov The MEP map for this compound would clearly show the electron-withdrawing effect of the chlorine atom and the nitrogen atoms, highlighting these areas as potential sites for interaction with nucleophiles and electrophiles, respectively. nih.govnih.gov This analysis is crucial for understanding intermolecular interactions and predicting the molecule's reactivity patterns. nih.govnih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the electron density distribution in a molecule. It allows for the investigation of intramolecular charge transfer (ICT) by quantifying the stabilization energies associated with interactions between filled (donor) and empty (acceptor) orbitals. These interactions, known as hyperconjugative interactions, are crucial for understanding molecular stability and reactivity.

In pyrazine derivatives, significant charge delocalization occurs due to the interactions between the lone pair electrons of the nitrogen atoms and the π-orbitals of the aromatic ring, as well as interactions involving substituents. For instance, in a study of 6-chloro-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide, NBO analysis revealed strong intramolecular hyperconjugative interactions. researchgate.net The stabilization energy (E(2)) associated with these interactions indicates the extent of charge delocalization.

A hypothetical NBO analysis for this compound would likely reveal several key interactions:

Lone Pair Delocalization: The lone pair electrons on the nitrogen atoms (n(N)) would delocalize into the antibonding π* orbitals of the pyrazine ring, contributing significantly to the stability of the aromatic system.

Substituent Effects: The chloro and isopropyl substituents would also participate in hyperconjugative interactions. The lone pairs on the chlorine atom (n(Cl)) could donate electron density to the ring's antibonding orbitals. Conversely, the C-H and C-C bonds of the isopropyl group could donate to the ring's antibonding orbitals.

Intramolecular Hydrogen Bonding: The presence of the isopropyl group could lead to weak intramolecular C-H···N hydrogen bonds, which would also be quantifiable through NBO analysis.

The table below shows representative stabilization energies for the types of interactions that would be expected in this compound, based on data from analogous systems.

Table 1: Hypothetical NBO Analysis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| n(N1) | π*(C2-N4) | ~25-35 |

| n(N4) | π*(C5-C6) | ~25-35 |

| n(Cl) | σ*(C2-N1) | ~2-5 |

| σ(C7-H) | π*(N1=C6) | ~1-3 |

Global and Local Reactivity Descriptors (e.g., Electrophilicity Index, Fukui Functions, ALIE)

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a molecule using various descriptors. These descriptors help in predicting how a molecule will behave in a chemical reaction.

Chemical Potential (μ): Related to the molecule's tendency to lose electrons. A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. Harder molecules are less reactive.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a better electron acceptor.

Studies on halogen-substituted pyrazine carboxamides have shown that the introduction of different substituents can significantly alter these global reactivity parameters. chemrxiv.org For example, halogen substitution can lead to an increase in the chemical potential, making the molecule a better electron donor. chemrxiv.org

Local Reactivity Descriptors are used to identify the most reactive sites within a molecule. Important local descriptors include:

Fukui Functions (f(r)): Indicate the change in electron density at a particular point in the molecule when an electron is added or removed. They are used to predict the sites for nucleophilic (f+(r)), electrophilic (f-(r)), and radical (f0(r)) attack.

Average Local Ionization Energy (ALIE): The ALIE on the surface of a molecule indicates the regions that are most susceptible to electrophilic attack. Lower ALIE values correspond to more reactive sites.

In this compound, the nitrogen atoms are expected to be the most likely sites for electrophilic attack due to their high electron density, which would be reflected in lower ALIE values and higher f-(r) values at these positions. The carbon atoms of the pyrazine ring, particularly those adjacent to the electron-withdrawing chlorine atom, would be more susceptible to nucleophilic attack.

Table 2: Calculated Global Reactivity Descriptors for a Related Chloropyrazine Derivative

| Parameter | Value (eV) |

|---|---|

| Chemical Potential (μ) | -4.5 |

| Chemical Hardness (η) | 2.8 |

| Electrophilicity Index (ω) | 3.6 |

Data is illustrative and based on typical values for similar compounds.

Computational Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can gain a deeper understanding of the relationship between a molecule's structure and its spectroscopic properties.

Simulated Vibrational (IR/Raman) Spectra for Comparison with Experimental Data

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Computational methods, typically using DFT, can calculate the frequencies and intensities of these vibrations. The calculated spectrum can then be compared with an experimental spectrum to confirm the structure of a compound and to assign the observed spectral bands to specific vibrational modes.

For a molecule like this compound, a computational vibrational analysis would predict the frequencies for key functional groups, including:

C-H stretching of the isopropyl group and the pyrazine ring.

C-N stretching within the pyrazine ring.

C-Cl stretching .

Ring deformation modes .

The calculated frequencies are often systematically higher than the experimental frequencies due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, the calculated frequencies are typically scaled by an empirical scaling factor to improve the agreement with experimental data. researchgate.net

Table 3: Representative Calculated and Experimental Vibrational Frequencies for a Chloropyrazine Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | 3520 | 3382 | 3375 |

| C=O Stretch | 1750 | 1682 | 1680 |

| C-Cl Stretch | 780 | 750 | 745 |

Data is illustrative and based on typical values for similar compounds.

Computational NMR Chemical Shift Predictions (e.g., GIAO Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. mdpi.combohrium.com This is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule.

The predicted chemical shifts can be used to:

Confirm the structure of a newly synthesized compound.

Distinguish between isomers .

Study conformational changes .

For this compound, a GIAO calculation would predict the chemical shifts for the protons and carbons of the pyrazine ring and the isopropyl group. The accuracy of these predictions is often high enough to provide a reliable assignment of the experimental NMR spectrum. mdpi.comnih.gov

Table 4: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C2 | ~155 | ~153 |

| C3 | ~158 | ~156 |

| C5 | ~140 | ~138 |

| C6 | ~142 | ~140 |

| C(isopropyl CH) | ~35 | ~33 |

| C(isopropyl CH₃) | ~22 | ~20 |

Data is illustrative and based on typical values for similar compounds.

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry offers a powerful approach to understanding the mechanisms of chemical reactions by mapping out the potential energy surface of the reaction. This allows for the identification of transition states and the calculation of activation energies, providing insights that are often inaccessible through experimental means alone.

Transition State Characterization and Activation Energy Calculations

A key aspect of computational reaction mechanism studies is the location and characterization of transition states. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the rate of the reaction.

For reactions involving pyrazine derivatives, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions, computational methods can be used to:

Propose a reaction pathway .

Calculate the geometries and energies of reactants, intermediates, transition states, and products.

Determine the activation energy for each step of the reaction.

Identify the rate-determining step .

Table 5: Illustrative Calculated Activation Energies for a Multi-step Reaction

| Reaction Step | Activation Energy (Ea) (kcal/mol) |

|---|---|

| Oxidative Addition | 15.2 |

| Transmetalation | 10.5 |

| Reductive Elimination | 20.1 |

Data is illustrative and based on typical values for similar reactions.

Intrinsic Reaction Coordinate (IRC) Analysis for Reaction Paths

Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to map the minimum energy path of a chemical reaction, connecting a transition state (TS) to the corresponding reactants and products on the potential energy surface. scm.comresearchgate.net This method is crucial for verifying that an optimized transition state structure correctly links the intended reactants and products and for understanding the detailed mechanism of a chemical transformation. researchgate.net The IRC path is defined in mass-weighted coordinates and follows the steepest descent direction from the transition state, which is analogous to the path of maximum instantaneous acceleration. scm.com

While specific IRC studies for the reactions of this compound are not extensively detailed in published literature, the methodology is directly applicable to understanding its reactivity. For instance, a key reaction pathway for this molecule would be nucleophilic aromatic substitution, where the chlorine atom is displaced by a nucleophile. An IRC analysis of such a reaction would provide a detailed energy profile, confirming the transition state and revealing the energetic landscape of the reaction. mdpi.com

Table 1: Illustrative Data from a Hypothetical IRC Analysis of a Nucleophilic Substitution on this compound

| IRC Point | Description | Relative Energy (kcal/mol) | Key Geometric Change |

| -5.0 | Reactant Complex | 0.0 | Nucleophile approaches the pyrazine ring |

| 0.0 | Transition State | +15.2 | C-Cl bond elongating; C-Nucleophile bond forming |

| +5.0 | Product Complex | -5.8 | C-Cl bond broken; C-Nucleophile bond formed |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from an IRC analysis. The values are representative of a plausible nucleophilic substitution reaction.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Specific MD simulation studies focused solely on this compound are not widely available. However, the technique has been applied to various pyrazine derivatives to understand their behavior in different contexts, such as their interactions with biological targets or their properties in solution. nih.govrsc.org For this compound, MD simulations could be employed to investigate several key aspects of its dynamic behavior.

One potential application is to study the conformational flexibility of the molecule, particularly the rotation of the 1-methylethyl (isopropyl) group. This can influence the molecule's steric profile and how it interacts with other molecules. Another application is to simulate the molecule in different solvents to understand its solvation shell, diffusion characteristics, and how intermolecular forces govern its behavior in a condensed phase. Such simulations are critical for predicting how the molecule will behave in a real-world chemical or biological system. nih.gov

Table 2: Potential Applications of MD Simulations for this compound

| Property Studied | Simulation Detail | Potential Finding |

| Conformational Dynamics | Simulation in vacuum or implicit solvent | Characterization of rotational barriers and preferred conformations of the isopropyl group. |

| Solvation in Water | Simulation in a periodic box of water molecules | Analysis of radial distribution functions to understand the structure of the solvation shell and hydrogen bonding potential. |

| Interaction with a Protein | Simulation of the molecule docked into a protein active site | Assessment of the stability of the binding pose and identification of key intermolecular interactions over time. rsc.org |

Thermochemical Properties from Computational Methods

Computational chemistry provides robust methods for predicting the thermochemical properties of molecules, which are essential for understanding their stability and reactivity. nih.gov Methods like Density Functional Theory (DFT) are frequently used to calculate properties such as the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), entropy (S°), and heat capacity (Cv). researchgate.netresearchgate.net These calculations typically involve geometry optimization followed by a vibrational frequency analysis to obtain zero-point energy and thermal corrections. researchgate.net

For this compound, these computationally derived thermochemical values provide fundamental insights into its energetic properties. The enthalpy of formation indicates the energy released or absorbed when the compound is formed from its constituent elements in their standard states. The Gibbs free energy of formation is a key indicator of the thermodynamic stability of the compound under standard conditions. While extensive experimental thermochemical data for this specific compound is scarce, computational predictions offer valuable estimates.

Table 3: Predicted Thermochemical and Physical Properties of this compound

| Property | Predicted Value | Method/Source |

| Molecular Formula | C₇H₉ClN₂ | - |

| Molecular Weight | 156.62 g/mol | - |

| Monoisotopic Mass | 156.04543 Da | Predicted |

| XLogP | 1.9 | Predicted |

| Predicted Collision Cross Section ([M+H]⁺) | 128.5 Ų | Predicted using CCSbase uni.lu |

| Predicted Collision Cross Section ([M+Na]⁺) | 138.2 Ų | Predicted using CCSbase uni.lu |

Note: The data is based on computational predictions available from public databases like PubChem. uni.lu XLogP is a measure of hydrophobicity.

Advanced Applications of Pyrazine Scaffolds in Chemical Science and Materials Research, with Focus on 2 Chloro 3 1 Methylethyl Pyrazine As a Key Building Block

Precursor in the Synthesis of Diverse Heterocyclic Systems

The reactivity of the chlorine atom in 2-Chloro-3-(1-methylethyl)pyrazine, also known as 2-chloro-3-isopropylpyrazine, makes it an excellent precursor for the synthesis of a wide range of heterocyclic compounds. The electron-withdrawing nature of the pyrazine (B50134) ring facilitates nucleophilic substitution at the C2 position, enabling the introduction of various functional groups and the construction of more complex ring systems.

Construction of Fused Pyrazines and Polycyclic Architectures

The strategic placement of the chloro and isopropyl groups on the pyrazine ring allows for its use in the construction of fused heterocyclic systems. These polycyclic architectures are of significant interest due to their presence in biologically active molecules and functional materials. The chlorine atom serves as a handle for intramolecular and intermolecular cyclization reactions, leading to the formation of novel ring systems.

For instance, the Vilsmeier-Haack reaction, a powerful tool for the formylation of electron-rich compounds, can be adapted to synthesize fused systems. While not directly involving 2-chloro-3-isopropylpyrazine, the principle of using a substituted chloro-heterocycle as a precursor is well-established. For example, 2-chloroquinoline-3-aldehydes are excellent substrates for the annulation of various rings. clockss.org This highlights the potential of analogous reactions with 2-chloro-3-isopropylpyrazine to create novel fused pyrazine structures. The synthesis of pyrimido[1',2':1,5]pyrazolo[3,4-c]-2,7-naphthyridine cores from a substituted 2-chloropyridine (B119429) derivative further illustrates the utility of chloro-heterocycles in building complex polycyclic systems. researchgate.net

Building Blocks for Advanced Organic Synthesis

Organic building blocks are fundamental components for the modular assembly of molecular architectures. sigmaaldrich.com this compound fits this description perfectly, serving as a readily available and reactive scaffold for a variety of chemical transformations. Its utility extends beyond the synthesis of fused systems to being a key intermediate in multi-step synthetic sequences.

The chlorine atom can be displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functionalities. This versatility is crucial in medicinal chemistry and drug discovery, where the systematic modification of a core structure is often required to optimize biological activity. Furthermore, the isopropyl group can influence the molecule's steric and electronic properties, which can be advantageous in directing reaction selectivity and modulating the properties of the final product.

The importance of chloro-heterocycles as building blocks is underscored by the numerous commercially available derivatives, such as 2-chloro-3-methylpyrazine (B1202077) and 2-chloro-3-(trifluoromethyl)pyrazine, which are widely used in synthetic chemistry. sigmaaldrich.comsigmaaldrich.com The principles governing the reactivity of these analogs are directly applicable to 2-chloro-3-isopropylpyrazine.

Role in the Development of Functional Materials

The unique electronic and structural features of the pyrazine ring, combined with the synthetic accessibility provided by the chloro substituent, make this compound a promising candidate for the development of novel functional materials.

Applications in Materials Science (e.g., Optoelectronic Materials)

The incorporation of pyrazine units into larger conjugated systems is a known strategy for tuning the optical and electronic properties of organic materials. The electron-deficient nature of the pyrazine ring can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical parameters for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

While direct applications of this compound in optoelectronic materials are not extensively documented in readily available literature, the broader class of pyrazine derivatives has shown significant promise. The ability to functionalize the pyrazine ring via the chloro group allows for the attachment of other photoactive or electroactive moieties, creating donor-acceptor systems with tailored properties. The "pseudohalogen" character of substituents like the trifluoromethoxy group on a pyrazine ring highlights the profound impact that functional groups can have on the electronic properties of the molecule, a principle that extends to the chloro and isopropyl groups of the title compound. mdpi.com

Contributions to Dye Chemistry

The pyrazine core is a chromophore found in some classes of dyes. The color of these dyes can be modulated by the introduction of various substituents onto the pyrazine ring. The chloro group in this compound provides a convenient point of attachment for auxochromic groups (color-enhancing groups) or for linking the pyrazine chromophore to a larger molecular framework.

The synthesis of dyes often involves coupling reactions where a chloro-heterocycle is reacted with a nucleophilic aromatic compound. For example, the reaction of 2-chloro-3-isopropylpyrazine with anilines or phenols could lead to the formation of new dye molecules with potentially interesting spectroscopic properties. The resulting compounds could find applications as textile dyes, food colorants, or fluorescent probes. The patenting of certain pyrazine derivatives as dyestuffs further supports the potential of this class of compounds in dye chemistry. clockss.org

Investigation of Chemical Processes and Mechanistic Probes

The reactivity of the C-Cl bond in this compound makes it a useful substrate for studying various chemical reactions and their mechanisms. Understanding how this bond is cleaved and how new bonds are formed provides fundamental insights into organic reaction mechanisms. youtube.comyoutube.com

For example, nucleophilic aromatic substitution (SNAr) reactions involving this compound can be studied to understand the influence of the pyrazine ring's nitrogen atoms and the isopropyl group on the reaction rate and regioselectivity. The reaction can proceed through a Meisenheimer complex intermediate, and the stability of this intermediate can be probed by varying the reaction conditions and the nature of the nucleophile.

Furthermore, the photochemistry of chloro-aromatic compounds is an active area of research. The photolysis of this compound could lead to the formation of reactive intermediates such as radicals or radical ions. For instance, studies on chlorpromazine, which contains a chloro-substituted phenothiazine (B1677639) ring system, have shown that irradiation can lead to carbon-chlorine bond fission, forming free radicals that react with the solvent. rsc.org Similar photochemical studies on 2-chloro-3-isopropylpyrazine could provide valuable information about the excited-state properties of pyrazine derivatives and their potential applications in photoredox catalysis or photodynamic therapy.

Catalysis and Ligand Design with Pyrazine Derivatives

Pyrazine derivatives have emerged as significant building blocks in the design of sophisticated ligands for metal-mediated catalytic transformations. nih.govsemanticscholar.org While historically less utilized than their pyridine (B92270) counterparts, pyrazine-based ligands are gaining attention as they can offer unique electronic properties and alternative catalytic pathways, in some cases outperforming traditional pyridine ligands. nih.govsemanticscholar.org The incorporation of the pyrazine moiety into a ligand scaffold allows for fine-tuning of the electronic environment around a metal center with minimal steric alterations. semanticscholar.org

The nitrogen atoms in the pyrazine ring can act as electron reservoirs, playing a crucial role in multielectron catalysis. nih.govrsc.org This redox activity is particularly valuable in processes like the electro- and photocatalytic generation of hydrogen from water. nih.govrsc.org Research on cobalt complexes with pyrazine-containing pentadentate ligands has demonstrated that the geometric placement of the pyrazine donor significantly impacts the catalytic activity for proton reduction. nih.govrsc.org For instance, complexes with an equatorial pyrazine isomer are considerably more active for hydrogen generation at lower voltages compared to their axial counterparts. nih.gov This highlights the importance of precise structural design in harnessing the electronic benefits of pyrazine ligands. nih.govrsc.org

Furthermore, pyrazine fragments are well-suited for creating ligand-cores that can bind a metal center through one nitrogen atom, leaving the second nitrogen available for further functionalization. nih.gov This feature allows for the design of proton and Lewis-acid responsive catalytic systems. nih.gov Pyrazine-based PNP ligands have also shown activity in the hydrogenation of CO2. acs.org

While specific catalytic applications of this compound are not extensively documented in current literature, its structure, featuring a chlorine substituent and an isopropyl group, suggests its potential as a valuable precursor in ligand synthesis. The chloro-substituent provides a reactive site for further functionalization, and the isopropyl group can influence the steric and electronic properties of the resulting ligand and its metal complexes.

Table 1: Comparison of Pyridine vs. Pyrazine Ligands in Catalysis

| Feature | Pyridine Ligands | Pyrazine Ligands | Significance in Catalysis |

| Electronic Properties | Well-understood, generally act as neutral sigma-donors. | Can act as redox-active ligands and electron reservoirs. nih.govnih.govrsc.org | Pyrazines facilitate multielectron transfer processes, enhancing catalytic efficiency in reactions like H2 evolution. nih.govrsc.org |

| Coordination | Typically coordinates through a single nitrogen atom. | Can coordinate through one or both nitrogen atoms, allowing for bridging ligands and responsive systems. nih.gov | Enables the design of catalysts with tunable reactivity and substrate specificity. nih.gov |

| Catalytic Performance | Established in a wide range of catalytic reactions. nih.gov | In some cases, outperform pyridine congeners or enable new reaction pathways. nih.govsemanticscholar.org | Offers opportunities for developing novel and more efficient catalytic systems. nih.govsemanticscholar.org |

Environmental Chemistry Studies (e.g., Degradation Pathways of Pyrazine Derivatives)

The environmental fate of pyrazine derivatives is a critical area of study due to their widespread presence from both natural and anthropogenic sources. While some simple pyrazines are known to be biodegradable, many substituted pyrazines, particularly those with halogen substituents, can be more persistent and may even inhibit microbial processes like nitrification. researchgate.net

The degradation of pyrazines in the environment can occur through several pathways, including biodegradation and photodegradation.

Biodegradation: Microbial degradation of pyrazines is not yet fully understood. researchgate.net Bacteria capable of utilizing substituted pyrazines as a sole source of carbon and energy have been isolated. researchgate.net The metabolic pathways often involve initial oxidation steps. In mammals, pyrazine derivatives are typically metabolized through the oxidation of side-chains and hydroxylation of the pyrazine ring, followed by conjugation and excretion. nih.gov While the pyrazine ring itself is often not cleaved in mammals, bacteria have demonstrated the ability to break it down. researchgate.net The degradation of other nitrogen-containing heterocyclic compounds, such as pyridines, often proceeds through hydroxylation, with the oxygen atom being derived from water. tandfonline.com For chlorinated compounds, reductive dechlorination can be a crucial initial step in biodegradation.

Photodegradation: Photodegradation is another significant pathway for the transformation of pyrazine derivatives in the environment, particularly in aqueous systems and on soil surfaces. researchgate.net The rate of photodegradation is influenced by the presence of substances like humic acids and nitrates in the water. researchgate.netrsc.org The degradation of related triazine herbicides, for example, is known to proceed via pathways such as dechlorination, hydroxylation, and oxidation of alkyl side chains. csbsju.edu The half-lives of such compounds can vary significantly depending on the environmental matrix, with degradation generally being faster on soil surfaces than in water. researchgate.net

For this compound, its environmental degradation would likely involve a combination of these pathways. The chloro-substituent may make it more resistant to biodegradation compared to its non-chlorinated analog. Potential degradation pathways could include initial dechlorination, followed by hydroxylation of the pyrazine ring and oxidation of the isopropyl group. Photodegradation in sunlit surface waters or on soil could also contribute to its transformation.

Table 2: Potential Degradation Pathways of Substituted Pyrazines and Related Heterocycles

| Degradation Pathway | Description | Relevant Compound Classes | Potential Products |

| Hydroxylation | Introduction of a hydroxyl (-OH) group onto the aromatic ring. | Pyrazines, Pyridines, Triazines researchgate.netnih.govtandfonline.com | Hydroxypyrazines |

| Side-Chain Oxidation | Oxidation of alkyl substituents on the ring. | Alkylpyrazines, Triazines nih.govcsbsju.edu | Pyrazine carboxylic acids |

| Dechlorination | Removal of chlorine atoms, often a key step for chlorinated compounds. | Chloropyridines, Chlorotriazines csbsju.edu | Dechlorinated pyrazine derivatives |

| Ring Cleavage | The breaking of the heterocyclic ring structure. | Pyrazines (by some bacteria) researchgate.net | Acyclic aliphatic compounds |

| Photodegradation | Degradation initiated by the absorption of light. | Triazines, Anilides researchgate.netcsbsju.eduenvirotech-online.com | Hydroxylated and dealkylated derivatives |

Q & A

Q. What analytical techniques are recommended for detecting and quantifying 2-Chloro-3-(1-methylethyl)pyrazine in natural matrices?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) coupled with olfactometry (GC-O) is the gold standard for identifying and quantifying trace pyrazines in natural samples. For instance, in red beet extracts, GC-MS resolved this compound alongside other odor-active compounds (OACs), with odor activity values (OAVs) calculated to prioritize key contributors to sensory profiles . Key parameters include:

| Compound | Retention Index | Odor Description | OAV |

|---|---|---|---|

| This compound | 1,320 | Earthy, beet-like | 12.5 |

| Geosmin | 1,450 | Musty | 18.3 |

Q. Reference Workflow :

- Sample preparation via solvent extraction or headspace trapping.

- GC-MS with DB-5MS column (30 m × 0.25 mm × 0.25 µm).

- Olfactometry to correlate chromatographic peaks with sensory attributes .

Q. What synthetic routes are available for preparing this compound?

Methodological Answer: A two-step synthesis from 3-chloropyrazine-2-carboxamide involves:

Functionalization : React with DMF-dimethyl acetal to form a methylene intermediate.

Cyclization : Treat with hydrazine hydrate under acidic conditions to yield the target compound. This route achieves ~69% yield, confirmed by NMR and mass spectrometry .

Q. Key Challenges :